Enhanced AO1 Inhibition vs Benzylamine
In a direct head-to-head comparison using the same isoform (AO1) and identical assay conditions (200 mM potassium phosphate buffer, pH 7.6, 30 °C), 4-fluorobenzylamine displayed a Ki of 0.8 mM, whereas unsubstituted benzylamine exhibited a Ki of 4.1 mM [1]. This represents a 5.1-fold greater inhibitory potency attributable to the electron-withdrawing para-fluoro substituent, which stabilizes the enzyme-inhibitor complex. The data originate from the curated BRENDA enzyme database (Reference ID 725733) and are internally controlled by concomitant measurement of amylamine (Ki = 3.1 mM) and butylamine (Ki = 9.9 mM) under the same conditions, confirming that the potency rank order is not an assay artefact.
| Evidence Dimension | Inhibition constant (Ki) for primary-amine oxidase (EC 1.4.3.21), isoform AO1 |
|---|---|
| Target Compound Data | 4-Fluorobenzylamine: Ki = 0.8 mM |
| Comparator Or Baseline | Benzylamine: Ki = 4.1 mM; Amylamine: Ki = 3.1 mM; Butylamine: Ki = 9.9 mM |
| Quantified Difference | 5.1-fold lower Ki (more potent) vs. benzylamine; 3.9-fold vs. amylamine; 12.4-fold vs. butylamine |
| Conditions | Isoform AO1, 200 mM potassium phosphate buffer pH 7.6, 30 °C (BRENDA ref. 725733) |
Why This Matters
For enzyme screening campaigns targeting copper amine oxidases (SSAO/VAP-1, LOXL2), procurement of p-fluorobenzylamine hydrochloride ensures consistent, higher-potency inhibition that cannot be achieved with generic benzylamine, reducing compound consumption per assay and improving signal-to-noise ratios.
- [1] BRENDA Enzyme Database. EC 1.4.3.21 – Primary-Amine Oxidase, Ki Value entries for 4-fluorobenzylamine (0.8 mM), benzylamine (4.1 mM), amylamine (3.1 mM), butylamine (9.9 mM). Isoform AO1, 200 mM potassium phosphate buffer pH 7.6, 30 °C. Reference ID 725733. View Source
